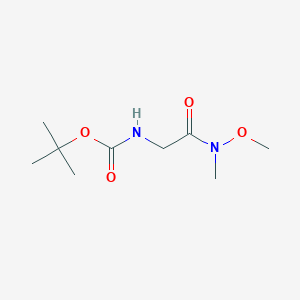











|
REACTION_CXSMILES
|
[C:1]([NH:8][CH2:9][C:10]([OH:12])=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].CN([P+](ON1N=NC2C=CC=CC1=2)(N(C)C)N(C)C)C.F[P-](F)(F)(F)(F)F.Cl.[CH3:41][O:42][NH:43][CH3:44]>C(Cl)Cl>[CH3:41][O:42][N:43]([CH3:44])[C:10](=[O:12])[CH2:9][NH:8][C:1]([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2] |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
8.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)NCC(=O)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
TEA
|
|
Quantity
|
50 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
17.42 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)[P+](N(C)C)(N(C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CONC
|
|
Name
|
TEA
|
|
Quantity
|
7.67 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
WASH
|
|
Details
|
The solution was washed in turn with 3N HCl (3×100 ml), saturated NaHCO3 (3×100 ml), and brine (3×100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The DCM layer was dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain the crude product
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from water
|


Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON(C(CNC(=O)OC(C)(C)C)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.85 g | |
| YIELD: CALCULATEDPERCENTYIELD | 53.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |